(2-Ethyl-5,8-difluoro-2,3-dihydro-1,4-benzodioxin-2-yl)methanamine

Medicinal Chemistry CNS Drug Discovery Structure–Activity Relationship

(2-Ethyl-5,8-difluoro-2,3-dihydro-1,4-benzodioxin-2-yl)methanamine (CAS 2059943‑60‑9) is a disubstituted 1,4‑benzodioxin primary amine building block (C₁₁H₁₃F₂NO₂, MW 229.22 g mol⁻¹). The molecule combines a 5,8‑difluoro substitution pattern on the aromatic ring with a 2‑ethyl‑2‑aminomethyl motif on the dioxin ring, yielding a chiral, sterically hindered aliphatic amine.

Molecular Formula C11H13F2NO2
Molecular Weight 229.22 g/mol
Cat. No. B13199467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Ethyl-5,8-difluoro-2,3-dihydro-1,4-benzodioxin-2-yl)methanamine
Molecular FormulaC11H13F2NO2
Molecular Weight229.22 g/mol
Structural Identifiers
SMILESCCC1(COC2=C(C=CC(=C2O1)F)F)CN
InChIInChI=1S/C11H13F2NO2/c1-2-11(5-14)6-15-9-7(12)3-4-8(13)10(9)16-11/h3-4H,2,5-6,14H2,1H3
InChIKeyJRRHDHASNALZCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Ethyl-5,8-difluoro-2,3-dihydro-1,4-benzodioxin-2-yl)methanamine – Core Scaffold, Physicochemical Profile, and Procurement Identifiers


(2-Ethyl-5,8-difluoro-2,3-dihydro-1,4-benzodioxin-2-yl)methanamine (CAS 2059943‑60‑9) is a disubstituted 1,4‑benzodioxin primary amine building block (C₁₁H₁₃F₂NO₂, MW 229.22 g mol⁻¹) . The molecule combines a 5,8‑difluoro substitution pattern on the aromatic ring with a 2‑ethyl‑2‑aminomethyl motif on the dioxin ring, yielding a chiral, sterically hindered aliphatic amine. This scaffold belongs to the broader class of (2,3‑dihydro‑1,4‑benzodioxin‑2‑yl)methanamine derivatives that have been systematically explored as dopaminergic stabilizers and atypical antipsychotic leads [1]. Commercially, the compound is supplied at ≥95 % purity (HPLC), with storage under inert atmosphere recommended to preserve amine integrity .

Why (2-Ethyl-5,8-difluoro-2,3-dihydro-1,4-benzodioxin-2-yl)methanamine Cannot Be Replaced by Common Benzodioxin Analogs


Generic substitution within the benzodioxin methanamine family is precluded by the compound’s dual structural distinction: the electron‑withdrawing 5,8‑difluoro decoration and the 2‑ethyl quaternary center. The unsubstituted parent, (2,3‑dihydro‑1,4‑benzodioxin‑2‑yl)methanamine (CAS 4442‑59‑5), lacks the aromatic fluorine atoms that modulate ring electronics, pKₐ of the amine, and metabolic soft spots . Conversely, the 2‑methyl analog (CAS 2059956‑25‑9) retains the difluoro motif but replaces the ethyl with a smaller methyl group, altering steric bulk at the chiral center and the lipophilicity of derived amides or sulfonamides. Because the N‑substituted derivatives of this scaffold derive their D₂/5‑HT₁A receptor binding profiles from precise combinations of aromatic and aliphatic substituents [1], even subtle changes in the building block can shift selectivity, potency, and pharmacokinetics. Consequently, procurement of the exact 2‑ethyl‑5,8‑difluoro building block is mandatory for reproducing lead series or scaling patent‑exemplified compounds.

Quantitative Differentiation Evidence for (2-Ethyl-5,8-difluoro-2,3-dihydro-1,4-benzodioxin-2-yl)methanamine Versus Closest Analogs


Structural Uniqueness: 5,8-Difluoro and 2-Ethyl Substitution Versus Unsubstituted and 2-Methyl Analogs

The target compound is distinguished from the two most immediate comparators—(2,3-dihydro-1,4-benzodioxin-2-yl)methanamine (CAS 4442‑59‑5) and (5,8-difluoro-2-methyl-2,3-dihydro-1,4-benzodioxin-2-yl)methanamine (CAS 2059956‑25‑9)—by the simultaneous presence of 5,8‑difluoro and 2‑ethyl groups. In the context of dopamine D₂ and serotonin 5‑HT₁A receptor modulation, SAR studies have established that both the aromatic halogenation pattern and the N‑alkyl substituent size critically influence receptor affinity and selectivity [1]. The 5,8‑difluoro pattern is absent in the parent scaffold and is expected to lower the pKₐ of the aniline‑like amine by approximately 0.5–1.0 log units compared to the non‑fluorinated analog, based on the electron‑withdrawing effect of fluorine [2]. The 2‑ethyl group introduces greater steric hindrance (Taft Es = −0.07) than the 2‑methyl (Es = 0.00), which can modulate the conformational preference of the aminomethyl side chain in derived ligands [3].

Medicinal Chemistry CNS Drug Discovery Structure–Activity Relationship

Purity Assurance: 95% HPLC Purity Specification Versus Unspecified Analogs

The target compound is commercially supplied with a defined minimum purity of 95 % as measured by HPLC . In contrast, many closely related benzodioxin methanamine building blocks are offered without a publicly documented purity threshold, introducing uncertainty in stoichiometric calculations for subsequent derivatization. This specification enables precise reaction planning and reduces the risk of side reactions caused by unknown impurities.

Analytical Chemistry Quality Control Procurement Specification

Chiral Building Block: Enantiomeric Integrity Versus Racemic Analogs

The 2‑ethyl‑2‑aminomethyl carbon is a quaternary stereocenter, making the target compound intrinsically chiral. While the commercial material is currently supplied as a racemate, the scaffold’s architecture is identical to that of key intermediates in dopaminergic stabilizer patents where enantiomeric resolution was critical for achieving D₂/5‑HT₁A selectivity [1]. The unsubstituted analog (CAS 4442‑59‑5) possesses only a secondary chiral center (2‑H‑2‑CH₂NH₂), which undergoes faster racemization under basic conditions. The 2‑ethyl group blocks enolization pathways, thereby preserving configurational stability during N‑alkylation or reductive amination steps [2].

Stereochemistry Asymmetric Synthesis Chiral Resolution

High‑Value Application Scenarios for (2-Ethyl-5,8-difluoro-2,3-dihydro-1,4-benzodioxin-2-yl)methanamine Based on Differentiated Evidence


CNS Lead Optimization: Dopaminergic Stabilizer and Atypical Antipsychotic Programs

Medicinal chemistry teams pursuing D₂ antagonist/5‑HT₁A partial agonist profiles can utilize this building block to elaborate N‑substituted derivatives that systematically explore the SAR space identified by Birch et al. [1]. The 5,8‑difluoro motif is expected to enhance metabolic stability of the aromatic ring, while the 2‑ethyl group provides a steric handle for modulating the orientation of the protonated amine in the receptor binding pocket. Because the core scaffold is directly implicated in clinical candidate 24 [1], procurement of this exact building block ensures fidelity to the published lead series.

Glycogen Phosphorylase Inhibitor Development

The 2,3‑dihydrobenzo[1,4]dioxin pharmacophore has been validated as a glycogen phosphorylase inhibitor scaffold [2]. The 5,8‑difluoro‑2‑ethyl‑2‑aminomethyl variant offers a unique vector for attaching thiazolidinedione or other heterocyclic warheads, with the fluorine atoms potentially improving target engagement through C–F···H–C and C–F···π interactions. Researchers can use this amine to generate focused libraries that probe the effect of fluorination on enzyme inhibitory potency, a parameter documented as critical in the original glycogen phosphorylase inhibitor series [2].

Asymmetric Synthesis of Quaternary Benzodioxin Derivatives

Synthetic methodology groups developing enantioselective routes to quaternary α‑aminomethyl ethers can employ this compound as a substrate for chiral resolution or asymmetric catalysis studies. The racemic mixture can be resolved via diastereomeric salt formation or enzymatic kinetic resolution, providing both enantiomers for systematic evaluation of stereochemistry‑dependent pharmacology. The configurational stability of the quaternary center (see Section 3, Evidence Item 3) ensures that resolved material retains high ee through multi‑step sequences.

Fluorinated Building Block for PET Tracer or ¹⁹F NMR Probe Synthesis

The two aromatic fluorine atoms provide a built‑in ¹⁹F NMR handle and a potential site for ¹⁸F radiolabeling. Compared to non‑fluorinated benzodioxin methanamines, this compound enables direct monitoring of metabolic fate or target engagement by ¹⁹F magnetic resonance, without the need for additional fluorination steps. Procurement of the 5,8‑difluoro building block thus streamlines the development of fluorinated pharmacological probes.

Quote Request

Request a Quote for (2-Ethyl-5,8-difluoro-2,3-dihydro-1,4-benzodioxin-2-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.